molecular formula C11H15NO3S B2660114 3-(Oxane-4-sulfonyl)aniline CAS No. 1516603-25-0

3-(Oxane-4-sulfonyl)aniline

Cat. No.: B2660114
CAS No.: 1516603-25-0
M. Wt: 241.31
InChI Key: DQOVMUSSADRIAY-UHFFFAOYSA-N
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Description

3-(Oxane-4-sulfonyl)aniline is an organic compound with the molecular formula C11H15NO3S. It is characterized by the presence of an aniline group substituted with an oxane-4-sulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxane-4-sulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the photoredox-catalyzed reaction, which utilizes sulfonyl radicals generated from sulfinates under visible light. This method is advantageous due to its mild conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes nitration, reduction, and sulfonylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxane-4-sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aniline compounds .

Scientific Research Applications

3-(Oxane-4-sulfonyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Oxane-4-sulfonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • 4-(Oxane-4-sulfonyl)aniline
  • 3-(Oxane-3-sulfonyl)aniline
  • 3-(Tetrahydro-2H-pyran-4-yl)sulfonyl)aniline

Comparison: 3-(Oxane-4-sulfonyl)aniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

3-(oxan-4-ylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c12-9-2-1-3-11(8-9)16(13,14)10-4-6-15-7-5-10/h1-3,8,10H,4-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOVMUSSADRIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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